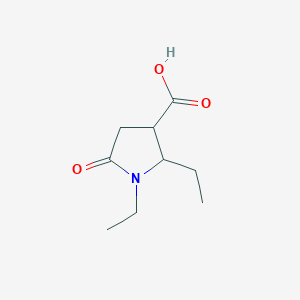
1,2-Diethyl-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier 131350499 is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique characteristics.
Preparation Methods
The preparation of the compound with Chemical Identifier 131350499 involves specific synthetic routes and reaction conditions. The methods may include subjecting triglyceride or condensation polymer containing matter to mechanical processing in the presence of a nucleophile . Industrial production methods often involve large-scale synthesis under controlled conditions to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
The compound with Chemical Identifier 131350499 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions vary depending on the desired outcome.
Scientific Research Applications
The compound with Chemical Identifier 131350499 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic uses and as a component in drug development.
Industry: Utilized in the production of materials and chemicals with specific properties
Mechanism of Action
The mechanism by which the compound with Chemical Identifier 131350499 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, the compound with Chemical Identifier 131350499 exhibits unique properties that make it valuable for specific applications. Similar compounds include those with comparable chemical structures and reactivity, but the distinct characteristics of Chemical Identifier 131350499 set it apart in terms of efficacy and versatility .
Properties
IUPAC Name |
1,2-diethyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-7-6(9(12)13)5-8(11)10(7)4-2/h6-7H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCROGFBILPTDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CC(=O)N1CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(CC(=O)N1CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
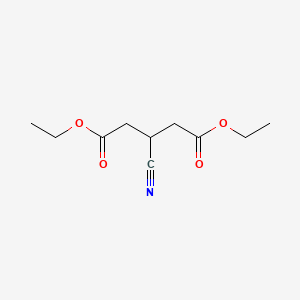
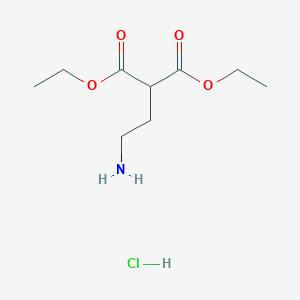

![3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048499.png)
![4-(5-o-Tolyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048500.png)
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B8048507.png)
![[4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine](/img/structure/B8048509.png)
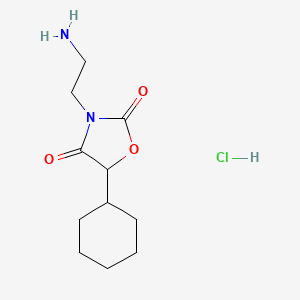


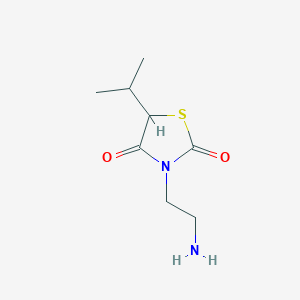
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8048540.png)
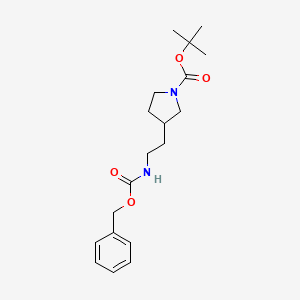
![3-[2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B8048558.png)
